molecular formula C16H16O3S2 B14643129 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- CAS No. 56478-07-0

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-

Cat. No.: B14643129
CAS No.: 56478-07-0
M. Wt: 320.4 g/mol
InChI Key: UZXYHIZDVFYULA-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is a compound that belongs to the class of benzodithioles, which are known for their unique structural and electronic properties. This compound features a benzodithiole core substituted with a 2,4,6-trimethoxyphenyl group, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- typically involves the reaction of 1,3-benzodithiole with 2,4,6-trimethoxyphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzodithiole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodithiole core .

Scientific Research Applications

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In organic electronics, its semiconductor properties are attributed to the distribution of molecular orbitals and the formation of donor-acceptor structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Properties

CAS No.

56478-07-0

Molecular Formula

C16H16O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(2,4,6-trimethoxyphenyl)-1,3-benzodithiole

InChI

InChI=1S/C16H16O3S2/c1-17-10-8-11(18-2)15(12(9-10)19-3)16-20-13-6-4-5-7-14(13)21-16/h4-9,16H,1-3H3

InChI Key

UZXYHIZDVFYULA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2SC3=CC=CC=C3S2)OC

Origin of Product

United States

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